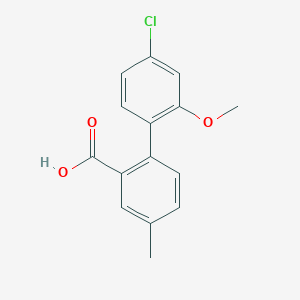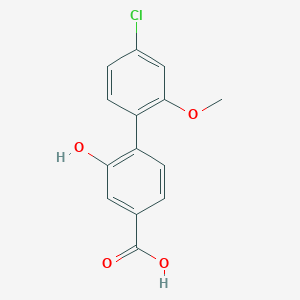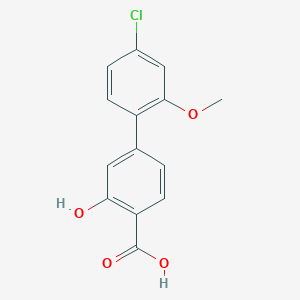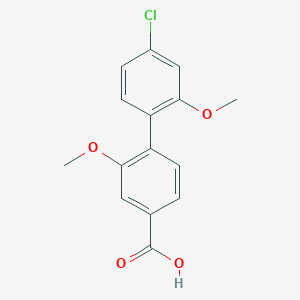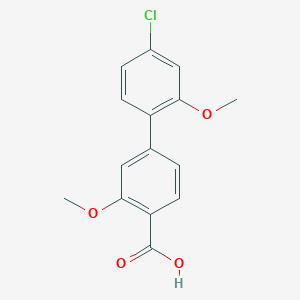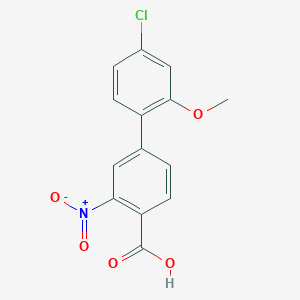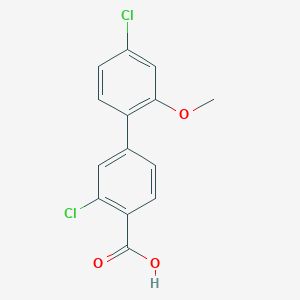
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid (abbreviated as 2C4C2MPA) is a chlorinated organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water but soluble in many organic solvents. 2C4C2MPA is a versatile reagent used in synthesis and as a catalyst in various reactions. It is a common intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is widely used in scientific research for a variety of purposes. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of dyes and pharmaceuticals, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers and other materials. In addition, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of drugs for the treatment of cancer, HIV, and other diseases.
Wirkmechanismus
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is a versatile reagent and catalyst in organic synthesis. Its mechanism of action is based on its ability to form strong bonds with other molecules. In the Friedel-Crafts acylation reaction, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% acts as a Lewis acid, forming a covalent bond with the alkyl chloride. This bond is then broken by the addition of a nucleophile, such as an alcohol or amine. In the Fries-Reimer reaction, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% acts as a Lewis base, forming a covalent bond with the alkyl halide. Again, this bond is broken by the addition of a nucleophile.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is not known to be toxic or to interact with other molecules in the body. As such, it has no known adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its high yield and low cost. It is also a versatile reagent that can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is its insolubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future applications of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in scientific research include its use as a catalyst in the synthesis of new drugs and materials, its use as a reagent in the synthesis of polymers and other materials, and its use as a starting material in the synthesis of new compounds. In addition, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could be used in the development of new analytical techniques and as a reagent in the synthesis of new dyes and pharmaceuticals. Finally, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% can be synthesized by two different methods: the Friedel-Crafts acylation reaction and the Fries-Reimer reaction. In the Friedel-Crafts acylation reaction, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is synthesized by reacting an alkyl chloride with an aromatic compound in the presence of a catalyst. The Fries-Reimer reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an anhydrous aluminum chloride catalyst. Both methods yield 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in high yields with few side products.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVYZZYMOQRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691086 |
Source


|
| Record name | 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-59-0 |
Source


|
| Record name | 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





